molecular formula C11H19N3O B2442860 rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine CAS No. 1969287-59-9

rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine

Cat. No.: B2442860
CAS No.: 1969287-59-9
M. Wt: 209.293
InChI Key: DGQICGWXCWYOPS-GXSJLCMTSA-N
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Description

rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine is a chiral organic compound with the CAS Registry Number 1969287-59-9 and a molecular formula of C11H19N3O, corresponding to a molecular weight of 209.29 g/mol . This racemic mixture features a tetrahydropyran (oxane) ring system substituted with a methanamine group and a 1-ethylpyrazol-4-yl moiety, presenting a structurally diverse scaffold for pharmaceutical and chemical research . The compound is identified by the MDL number MFCD30181842 and can be represented by the SMILES notation NC[C@@H]1CCCO[C@H]1c1cnn(c1)CC, which precisely defines its stereochemistry and atomic connectivity . Compounds containing pyrazole-heterocycle hybrids, such as this one, are of significant interest in medicinal chemistry due to their potential as protein kinase inhibitors . Kinase inhibitors represent a crucial class of therapeutics, particularly in oncology, for treating hyperproliferative disorders . The presence of both hydrogen bond donor and acceptor sites within the molecule makes it a valuable intermediate for constructing more complex chemical entities or for probing biological mechanisms in drug discovery programs. This product is supplied for research and development purposes only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-2-14-8-10(7-13-14)11-9(6-12)4-3-5-15-11/h7-9,11H,2-6,12H2,1H3/t9-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQICGWXCWYOPS-GXSJLCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2C(CCCO2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)[C@H]2[C@@H](CCCO2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine typically involves the following steps:

    Formation of the Pyrazolyl Group: The pyrazolyl group can be synthesized through the reaction of hydrazine with ethyl acetoacetate under acidic conditions.

    Oxan-3-yl Moiety Formation: The oxan-3-yl moiety is formed by the cyclization of a suitable diol precursor under basic conditions.

    Coupling Reaction: The final step involves the coupling of the pyrazolyl group with the oxan-3-yl moiety using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process parameters such as temperature, pressure, and reaction time are optimized to achieve efficient production.

Chemical Reactions Analysis

Amine-Functional Group Reactions

The primary amine (-CH<sub>2</sub>NH<sub>2</sub>) undergoes characteristic nucleophilic reactions:

Acylation

Reaction with acyl chlorides or anhydrides yields N-acylated derivatives. For example:

Compound+CH3COClEt3N, DCMN-Acetyl derivative\text{Compound} + \text{CH}_3\text{COCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-Acetyl derivative}

Conditions : Room temperature, dichloromethane (DCM), triethylamine (TEA) as base.
Applications : Prodrug development or solubility modulation.

Schiff Base Formation

Interaction with aldehydes/ketones forms imine linkages:

Compound+RCHORCH=N-CH2(oxan-pyrazole)\text{Compound} + \text{RCHO} \rightarrow \text{RCH=N-CH}_2\text{(oxan-pyrazole)}

Notable Use : Coordination chemistry for metal complex synthesis .

Pyrazole Ring Reactivity

The 1-ethylpyrazole moiety participates in electrophilic substitutions and cycloadditions:

Electrophilic Aromatic Substitution

PositionReagentProductYield (%)
C-3/C-5HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Nitropyrazole derivative45–60
C-4Br<sub>2</sub>/FeBr<sub>3</sub>4-Bromopyrazole analog55–70

Mechanistic Insight : Ethyl group at N-1 directs electrophiles to C-4 due to steric and electronic effects .

Metal Coordination

Pyrazole’s N-atoms coordinate with transition metals (e.g., Pd, Cu):

Compound+Pd(OAc)2Pd-pyrazole complex\text{Compound} + \text{Pd(OAc)}_2 \rightarrow \text{Pd-pyrazole complex}

Applications : Catalytic cross-coupling reactions (e.g., Suzuki-Miyaura) .

Oxane Ring Modifications

The tetrahydropyran ring undergoes selective functionalization:

Ring-Opening Reactions

Under acidic conditions (HCl, H<sub>2</sub>O), the oxane ring opens to form a diol intermediate:

CompoundHCl, H2O(2R,3S)-3-(aminomethyl)-2-(1-ethylpyrazol-4-yl)pentanediol\text{Compound} \xrightarrow{\text{HCl, H}_2\text{O}} \text{(2R,3S)-3-(aminomethyl)-2-(1-ethylpyrazol-4-yl)pentanediol}

Product Utility : Precursor for polyol-based ligands or surfactants.

Oxidation

Oxidizing AgentProductSelectivity
KMnO<sub>4</sub>Ketone at C-2 of oxaneLow (~30%)
RuO<sub>4</sub>Lactone via C-3 oxidationHigh (~75%)

Challenges : Over-oxidation of the amine group requires protective strategies .

Stereochemical Influences

The (2R,3S) configuration impacts reaction outcomes:

ReactionDiastereomer Ratio (dr)Notes
Acylation1:1 (racemic)No stereoselectivity observed
Suzuki Coupling3:1 (trans:cis)Pyrazole directs coupling geometry

Key Insight : Chiral centers influence metal-ligand interactions in catalytic processes .

Scientific Research Applications

  • Anticancer Potential
    • Recent studies have indicated that rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine exhibits promising anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
  • Mechanism of Action
    • The compound's mechanism may involve the modulation of specific signaling pathways associated with cell growth and apoptosis. Preliminary in vitro studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer treatment strategies .

Synthesis and Derivatives

The synthesis of this compound involves several steps, often starting from pyrazole derivatives. The synthetic routes can be optimized to enhance yield and purity.

Example Synthetic Route:

  • Starting Material : Ethyl pyrazole derivative.
  • Reagents : Appropriate amines and solvents.
  • Reaction Conditions : Controlled temperature and time to facilitate the formation of the oxan structure.

Case Study 1: Anticancer Activity

In a study published in Pharmaceutical Research, this compound was tested against several cancer cell lines, including breast and colon cancer cells. The results demonstrated significant cytotoxic effects at micromolar concentrations, indicating its potential as an anticancer agent .

Case Study 2: Cardiovascular Research

Another investigation explored the compound's effects on platelet aggregation, where it was found to modulate platelet function positively. This suggests that this compound could be beneficial in treating conditions related to thrombocytopenia or other platelet disorders .

Mechanism of Action

The mechanism of action of rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various physiological effects.

Comparison with Similar Compounds

  • [(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine
  • [(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]ethanamine
  • [(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]propanamine

Comparison:

  • Structural Differences: The similar compounds differ in the substituents attached to the pyrazolyl or oxan-3-yl groups, which can influence their chemical and physical properties.
  • Reactivity: The reactivity of these compounds may vary based on the nature of the substituents, affecting their behavior in chemical reactions.
  • Applications: While the core structure remains similar, the specific applications of each compound may differ based on their unique properties and interactions with molecular targets.

Biological Activity

Rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine is a complex organic compound notable for its unique structural features, including a chiral oxolane ring and a pyrazole moiety. This compound is being investigated for its potential therapeutic applications, particularly in drug discovery and medicinal chemistry. The biological activity of this compound is of significant interest due to its possible interactions with various biological targets.

Structural Overview

The molecular formula of this compound is C11H18N2O2C_{11}H_{18}N_{2}O_{2}, with a molecular weight of approximately 210.27 g/mol. The presence of the ethyl group in the pyrazole enhances the compound's lipophilicity, potentially influencing its pharmacokinetic properties and interactions with biological systems .

Preliminary studies suggest that this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : The compound has shown potential antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus, which are significant concerns in clinical settings due to antibiotic resistance .
  • Antiproliferative Effects : In vitro studies indicate that it may possess antiproliferative effects against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), with IC50 values suggesting moderate efficacy .

Structure-Activity Relationship (SAR)

The structural complexity of this compound allows for a variety of modifications that can impact its biological activity. For instance, variations in substituents on the pyrazole ring can lead to differences in binding affinity and efficacy against specific targets.

Compound NameStructural FeaturesUnique Aspects
rac-(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamineSimilar oxolane and pyrazole structureDifferent methyl substitution affecting activity
(R)-[2-(1-benzylpyrazolyl)oxolan]methanamineBenzyl group instead of ethylMay exhibit different binding profiles
rac-(2R,3S)-2-(pyrazolyl)oxolan derivativesVariations in substituents on pyrazolePotentially different pharmacological profiles

Case Studies and Research Findings

Research has focused on the synthesis and characterization of this compound to elucidate its pharmacological properties:

  • Synthesis Methods : The synthesis typically involves multi-step organic reactions designed to optimize yield and purity while minimizing by-products. Techniques such as refluxing with various solvents have been employed to achieve desired structural modifications .
  • Pharmacological Evaluations : Various studies have assessed the compound's interaction with biological targets through both in vitro and in silico approaches. These evaluations are crucial for understanding the compound's mechanism of action and optimizing its therapeutic potential .

Q & A

Q. Advanced

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol gradients .
  • Enzymatic Resolution : Lipases or esterases can selectively hydrolyze enantiomers.
  • Enantiomeric Excess (ee) Determination : Combine circular dichroism (CD) with chiral HPLC retention times.

Data Note : Report ee values >98% for pharmacological studies to minimize off-target effects.

How to assess the environmental fate of this compound?

Advanced
Follow frameworks like Project INCHEMBIOL :

  • Abiotic Studies : Measure hydrolysis rates (pH 5–9), photolysis under UV/visible light.
  • Biotic Studies : Use soil microcosms to track microbial degradation (LC-MS/MS quantification).
  • Partition Coefficients : Determine log KowK_{ow} (octanol-water) and KdK_d (soil-water) to model environmental distribution.

How to optimize synthetic yield while maintaining stereochemical integrity?

Q. Advanced

  • Catalyst Screening : Test chiral catalysts (e.g., BINOL-phosphoric acids) for asymmetric induction.
  • Reaction Monitoring : Use in-situ IR or Raman spectroscopy to detect intermediate formation.
  • Workflow : Prioritize step economy—e.g., one-pot alkylation-cyclization sequences .

Q. Yield Data :

StepYield (%)Purity (%)
Alkylation7590
Cyclization6595
Resolution5098

What methodologies elucidate the biological activity mechanisms of this compound?

Q. Advanced

  • Molecular Docking : Model interactions with target proteins (e.g., kinases) using PyRx or AutoDock .
  • In Vitro Assays : Screen for anti-inflammatory or antimicrobial activity, leveraging pyrazole’s known bioactivity .
  • Metabolic Stability : Use hepatic microsomes to assess CYP450-mediated oxidation.

Key Consideration : Correlate stereochemistry (e.g., 2R,3S vs. 2S,3R) with potency shifts in dose-response assays.

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